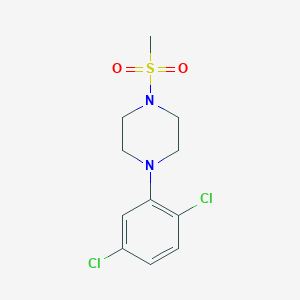
N-isopropyl-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2,5-dimethoxybenzenesulfonamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It has been extensively studied for its potential therapeutic applications in various neurological disorders. In
Mécanisme D'action
N-isopropyl-2,5-dimethoxybenzenesulfonamide acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
N-isopropyl-2,5-dimethoxybenzenesulfonamide has been shown to have neuroprotective effects in various animal models of neurological disorders. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease. In addition, N-isopropyl-2,5-dimethoxybenzenesulfonamide has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-2,5-dimethoxybenzenesulfonamide is its high potency and selectivity for the AMPA and kainate receptors. This allows for precise modulation of glutamate receptor activity in experimental settings. However, one of the limitations of N-isopropyl-2,5-dimethoxybenzenesulfonamide is its relatively short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for research on N-isopropyl-2,5-dimethoxybenzenesulfonamide. One area of interest is the potential therapeutic applications of N-isopropyl-2,5-dimethoxybenzenesulfonamide in various neurological disorders. Another area of interest is the development of more potent and selective glutamate receptor antagonists based on the structure of N-isopropyl-2,5-dimethoxybenzenesulfonamide. Finally, there is a need for further research on the mechanism of action of N-isopropyl-2,5-dimethoxybenzenesulfonamide and its effects on synaptic plasticity and learning and memory.
Méthodes De Synthèse
N-isopropyl-2,5-dimethoxybenzenesulfonamide can be synthesized using a multi-step process starting from 2,5-dimethoxybenzene. The first step involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the sulfonation of the protected phenol with chlorosulfonic acid to give the corresponding sulfonic acid. The sulfonic acid is then reacted with isopropylamine to obtain the final product, N-isopropyl-2,5-dimethoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-isopropyl-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has also been used to study the role of glutamate receptors in synaptic plasticity and learning and memory.
Propriétés
Nom du produit |
N-isopropyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H17NO4S |
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
2,5-dimethoxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-8(2)12-17(13,14)11-7-9(15-3)5-6-10(11)16-4/h5-8,12H,1-4H3 |
Clé InChI |
VBFHPVJRRONIMS-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
SMILES canonique |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)





![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)

![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)




